2-Hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride
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Overview
Description
2-Hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride is a chemical compound with the molecular formula C21H36Cl2O2 and a molecular weight of 391.415 g/mol . This compound is known for its unique structure, which includes a cyclohexene ring substituted with a hexyl group and a carbonyl chloride group, as well as an octanoyl chloride group .
Preparation Methods
The synthesis of 2-Hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride can be achieved through various methods. One common approach involves the reaction of cyclohexene with hexyl chloride in the presence of a catalyst to form 2-hexylcyclohex-3-ene . This intermediate can then be reacted with thionyl chloride (SOCl2) to introduce the carbonyl chloride group . The octanoyl chloride group can be introduced through a similar reaction with octanoic acid and thionyl chloride .
Industrial production methods often involve large-scale reactions using similar reagents and conditions, with careful control of temperature and pressure to ensure high yields and purity of the final product .
Chemical Reactions Analysis
2-Hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common reagents used in these reactions include thionyl chloride, phosphorus trichloride (PCl3), and various nucleophiles such as amines and alcohols . Major products formed from these reactions include amides, esters, and carboxylic acids .
Scientific Research Applications
2-Hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group . This group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds and the generation of various derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
2-Hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride can be compared with other similar compounds, such as:
Cyclohex-3-ene-1-carbonyl chloride: This compound lacks the hexyl and octanoyl groups, making it less hydrophobic and less reactive in certain reactions.
Octanoyl chloride: This compound lacks the cyclohexene ring and hexyl group, making it more linear and less sterically hindered.
The uniqueness of this compound lies in its combination of a cyclohexene ring, hexyl group, and octanoyl chloride group, which imparts distinct chemical and physical properties .
Properties
CAS No. |
66427-16-5 |
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Molecular Formula |
C21H36Cl2O2 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-hexylcyclohex-3-ene-1-carbonyl chloride;octanoyl chloride |
InChI |
InChI=1S/C13H21ClO.C8H15ClO/c1-2-3-4-5-8-11-9-6-7-10-12(11)13(14)15;1-2-3-4-5-6-7-8(9)10/h6,9,11-12H,2-5,7-8,10H2,1H3;2-7H2,1H3 |
InChI Key |
JDDBUTWXRCLLKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)Cl.CCCCCCC1C=CCCC1C(=O)Cl |
Origin of Product |
United States |
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